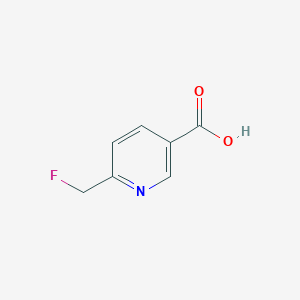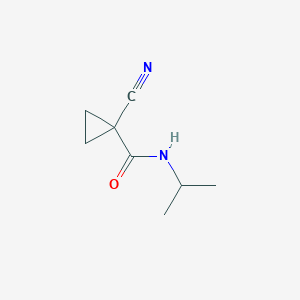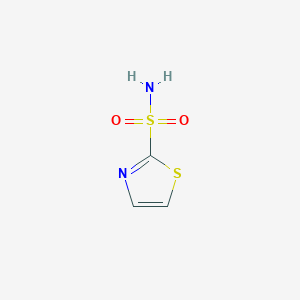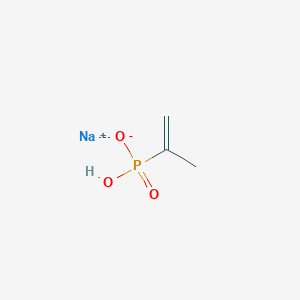
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt, commonly known as Polyaspartic acid (PAA), is a biodegradable polymer that has gained significant attention in the scientific community due to its unique properties and various applications. PAA is a water-soluble polymer that has the ability to chelate metal ions and form a protective layer on metal surfaces, making it an ideal candidate for use in industrial coatings and water treatment applications.
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has a wide range of scientific research applications, including use in water treatment, biomedical applications, and industrial coatings. In water treatment applications, Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is used as a sequestering agent to remove metal ions from wastewater. In biomedical applications, Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has been used as a drug carrier and in tissue engineering. In industrial coatings, Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is used as a corrosion inhibitor and as a protective coating on metal surfaces.
Mecanismo De Acción
The mechanism of action of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is based on its ability to chelate metal ions and form a protective layer on metal surfaces. Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has a high affinity for metal ions, which allows it to remove metal ions from solution and form a protective layer on metal surfaces. This protective layer prevents further corrosion and degradation of the metal surface.
Biochemical and Physiological Effects:
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has been shown to have low toxicity and biocompatibility, making it an ideal candidate for use in biomedical applications. Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has also been shown to have antioxidant properties, which may have potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is its biodegradability, which makes it an environmentally friendly option for use in various applications. Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is also water-soluble, which makes it easy to handle and use in lab experiments. However, one limitation of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is its high cost, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt, including the development of new synthesis methods to improve its efficiency and reduce its cost. Additionally, there is potential for the use of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt in drug delivery systems and tissue engineering applications. Further research is also needed to fully understand the mechanism of action of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt and its potential therapeutic benefits.
Métodos De Síntesis
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt can be synthesized through the polymerization of L-aspartic acid using a variety of methods, including thermal polymerization, chemical polymerization, and enzymatic polymerization. The most common method is thermal polymerization, which involves heating L-aspartic acid at high temperatures in the presence of a catalyst. Chemical polymerization involves the use of a chemical initiator to initiate the polymerization reaction, while enzymatic polymerization utilizes enzymes to catalyze the polymerization reaction.
Propiedades
Número CAS |
118632-18-1 |
|---|---|
Nombre del producto |
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt |
Fórmula molecular |
C3H6NaO3P |
Peso molecular |
144.04 g/mol |
Nombre IUPAC |
sodium;hydroxy(prop-1-en-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O3P.Na/c1-3(2)7(4,5)6;/h1H2,2H3,(H2,4,5,6);/q;+1/p-1 |
Clave InChI |
BXBOSIKDGKRDHR-UHFFFAOYSA-M |
SMILES isomérico |
CC(=C)P(=O)(O)[O-].[Na+] |
SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
SMILES canónico |
CC(=C)P(=O)(O)[O-].[Na+] |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




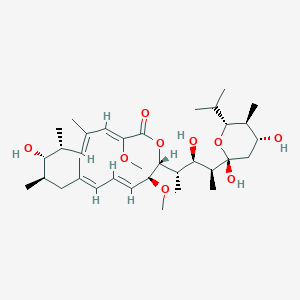

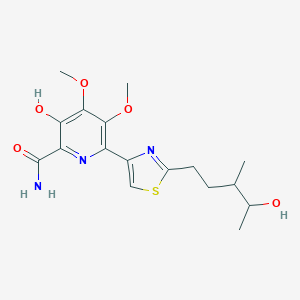
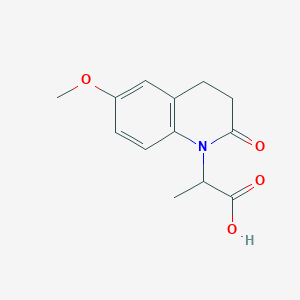


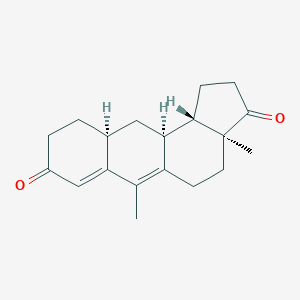

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)

